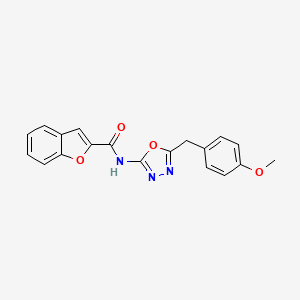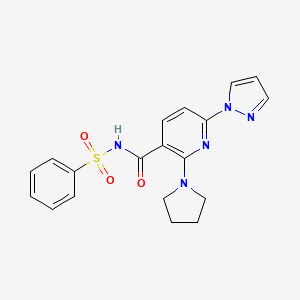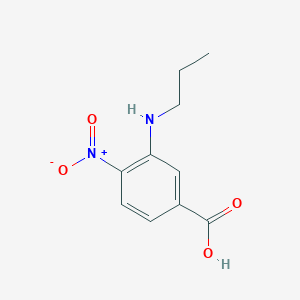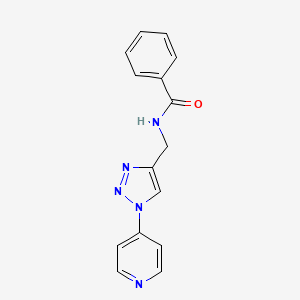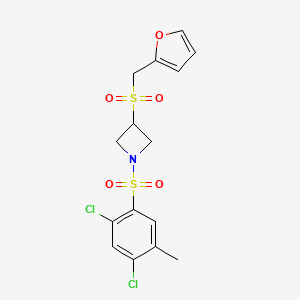![molecular formula C21H26ClN5O2 B2504750 3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-50-0](/img/structure/B2504750.png)
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Treatment
- Adenosine Receptors and Monoamine Oxidase Inhibitors : Tetrahydropyrimido[2,1-f]purinediones, with various substituents, have been explored for their interactions with adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research avenue is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. The compounds have shown potent inhibition of MAO-B, suggesting a novel class of potent inhibitors. Dual-target compounds also exhibited antagonistic properties against A1/A2A adenosine receptors, potentially offering synergistic effects in vivo for treating neurodegenerative conditions (Koch et al., 2013).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Analogues based on the pyrimidopurinedione structure have demonstrated significant anti-inflammatory activity in models of chronic inflammation, such as adjuvant-induced arthritis in rats. Some compounds have shown comparable potency to naproxen, a widely used anti-inflammatory drug, without inducing gastric ulcers or ocular toxicity, which are common side effects of traditional anti-inflammatory agents (Kaminski et al., 1989).
Pharmacological Properties
- Central Nervous System Effects : N9-alkylaminomethyl and alkylpiperazinyl-substituted tetrahydropyrimidino-[2,1-f]-purines have been evaluated for their pharmacological effects on the central nervous system. Certain compounds, particularly those with phenylpiperazinealkyl substituents, exhibited sedative, analgetic, and hypothermizing properties, indicating potential applications in CNS disorder treatments (Drabczyńska et al., 1992).
Anticancer Activity
- Anticancer Potential : Purinediones and pyridopyrimidine-diones, designed as olomoucine analogues, have been synthesized and tested for their anticancer activities. Some of the synthesized compounds showed significant inhibition activity against human breast cancer cell lines, suggesting potential utility in cancer treatment (Hayallah, 2017).
Propiedades
IUPAC Name |
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-5-6-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-9-7-8-15(22)14(16)3/h7-9,13H,5-6,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVHUBXRFRIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)
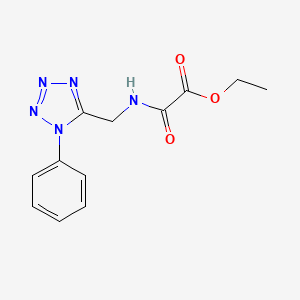
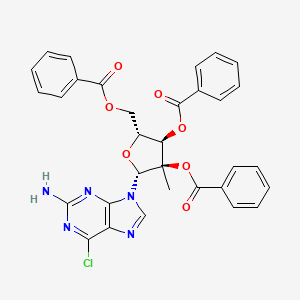
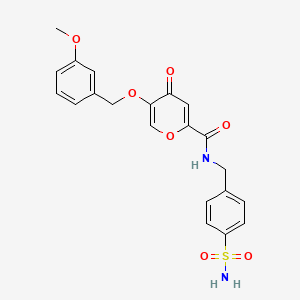
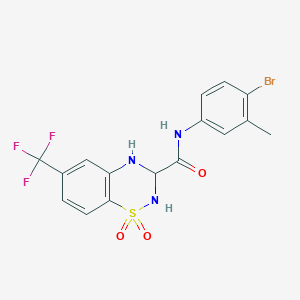
![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)


